molecular formula C8H7F2NO2 B7815784 2-(3,4-Difluoroanilino)acetic acid

2-(3,4-Difluoroanilino)acetic acid

Cat. No.: B7815784
M. Wt: 187.14 g/mol
InChI Key: HXKAEWDZTFQWEO-UHFFFAOYSA-N
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Description

2-(3,4-Difluoroanilino)acetic acid is a chemical compound characterized by its molecular structure, which includes a difluoroaniline group attached to an acetic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluoroanilino)acetic acid typically involves the reaction of 3,4-difluoroaniline with chloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Difluoroanilino)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

  • Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like ammonia, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Amines and alcohols.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

2-(3,4-Difluoroanilino)acetic acid has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme inhibition.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-(3,4-Difluoroanilino)acetic acid is similar to other difluoroaniline derivatives, such as 2,3-difluoroaniline and 2,6-difluoroaniline. its unique structure and reactivity set it apart from these compounds. The presence of the acetic acid moiety provides additional functionality that can be exploited in various chemical reactions and applications.

Comparison with Similar Compounds

  • 2,3-Difluoroaniline

  • 2,6-Difluoroaniline

  • 2,3,4-Trifluoroaniline

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Properties

IUPAC Name

2-(3,4-difluoroanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-6-2-1-5(3-7(6)10)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKAEWDZTFQWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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